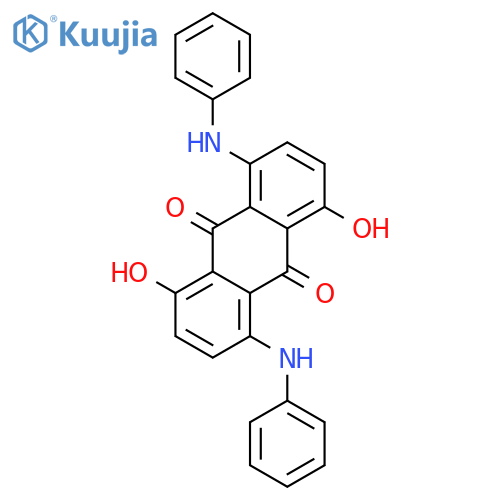Cas no 25632-28-4 (9,10-Anthracenedione,1,5-dihydroxy-4,8-bis(phenylamino)-)

9,10-Anthracenedione,1,5-dihydroxy-4,8-bis(phenylamino)- 化学的及び物理的性質
名前と識別子
-
- 9,10-Anthracenedione,1,5-dihydroxy-4,8-bis(phenylamino)-
- 1,5-dianilino-4,8-dihydroxyanthracene-9,10-dione
- 1,5-dihydroxy-4,8-bis(phenylamino)anthracene-9,10-dione
- 1,5-Dihydroxy-4,8-bis(phenylamino)anthraquinone
- 1,5-dihydroxy-4,8-bis(phenylamino)-10-anthracenedione
- DTXSID7067116
- AMY39884
- 25632-28-4
- 1, 5-dianilino-4, 8-dihydroxyanthracene-9, 10-dione
- 1,5-DIHYDROXY-4,8-BIS(PHENYLAMINO)-9,10-DIHYDROANTHRACENE-9,10-DIONE
- SCHEMBL4008235
- 9,10-Anthracenedione, 1,5-dihydroxy-4,8-bis(phenylamino)-
- NS00020175
- EINECS 247-140-0
-
- インチ: 1S/C26H18N2O4/c29-19-13-11-17(27-15-7-3-1-4-8-15)21-23(19)26(32)22-18(28-16-9-5-2-6-10-16)12-14-20(30)24(22)25(21)31/h1-14,27-30H
- InChIKey: RLIBFQOMSWBRGU-UHFFFAOYSA-N
- ほほえんだ: OC1C=CC(NC2C=CC=CC=2)=C2C(C3=C(O)C=CC(NC4C=CC=CC=4)=C3C(=O)C=12)=O
計算された属性
- せいみつぶんしりょう: 422.12674
- どういたいしつりょう: 422.127
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 4
- 複雑さ: 629
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98.7Ų
- 疎水性パラメータ計算基準値(XlogP): 6.3
じっけんとくせい
- 密度みつど: 1.466
- ふってん: 617.4°Cat760mmHg
- フラッシュポイント: 327.2°C
- 屈折率: 1.783
- PSA: 98.66
9,10-Anthracenedione,1,5-dihydroxy-4,8-bis(phenylamino)- 関連文献
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
-
Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
-
6. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
7. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
9,10-Anthracenedione,1,5-dihydroxy-4,8-bis(phenylamino)-に関する追加情報
Introduction to 9,10-Anthracenedione,1,5-dihydroxy-4,8-bis(phenylamino) and Its Applications in Modern Chemical Biology
9,10-Anthracenedione,1,5-dihydroxy-4,8-bis(phenylamino) (CAS No. 25632-28-4) is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features and potential applications in drug discovery and therapeutic development. This compound belongs to the anthracene family, a class of polycyclic aromatic hydrocarbons (PAHs) known for their diverse biological activities. The presence of multiple functional groups, including hydroxyl and amino substituents, makes this molecule a versatile scaffold for further chemical modifications and biological investigations.
The structure of 9,10-Anthracenedione,1,5-dihydroxy-4,8-bis(phenylamino) features a central anthracene core with hydroxyl groups at the 1 and 5 positions and phenylamino groups at the 4 and 8 positions. This arrangement confers upon the molecule several advantageous properties, such as high solubility in polar solvents, enhanced stability under various conditions, and the ability to interact with biological targets through multiple binding mechanisms. These characteristics make it an attractive candidate for further exploration in medicinal chemistry.
In recent years, there has been a growing interest in using natural product-inspired scaffolds like anthracene derivatives for the development of novel therapeutic agents. The 1,5-dihydroxy-4,8-bis(phenylamino)- moiety of this compound is particularly noteworthy, as it resembles several bioactive natural products that have demonstrated efficacy in treating various diseases. For instance, derivatives of anthracene have been studied for their potential anti-cancer properties due to their ability to induce apoptosis and inhibit tumor growth. The 4,8-bis(phenylamino) substituents further enhance the molecule's interaction with biological targets by providing additional hydrogen bonding sites and electronic effects that can modulate receptor binding.
One of the most compelling aspects of 9,10-Anthracenedione,1,5-dihydroxy-4,8-bis(phenylamino) is its potential as a lead compound for drug development. Researchers have leveraged its structural framework to design molecules with improved pharmacokinetic profiles and enhanced target specificity. For example, studies have shown that modifications to the phenylamino groups can significantly alter the compound's binding affinity to certain enzymes and receptors. This flexibility allows chemists to fine-tune the molecule's properties to achieve desired therapeutic outcomes.
The CAS No. 25632-28-4 associated with this compound underscores its importance in scientific literature and industrial applications. The unique numerical identifier ensures accurate classification and retrieval of information related to its synthesis, characterization, and biological activity. This standardized system is crucial for researchers who need to reference or purchase this compound for their studies.
Recent advancements in computational chemistry have enabled more efficient screening of compounds like 9,10-Anthracenedione,1,5-dihydroxy-4,8-bis(phenylamino) for potential bioactivity. Molecular docking simulations have been particularly useful in predicting how this molecule might interact with various biological targets. These simulations can help identify promising derivatives before expensive wet-lab experiments are conducted. Moreover, machine learning algorithms are being employed to analyze large datasets containing structural and activity information, further accelerating the drug discovery process.
The hydroxyl groups in this compound play a critical role in its reactivity and biological interactions. Hydroxyl-functionalized molecules are known for their ability to participate in hydrogen bonding networks within biological systems. This property makes them valuable candidates for developing drugs that need to interact with proteins or nucleic acids specifically. Additionally, hydroxyl groups can influence the solubility and metabolic stability of a compound.
The phenylamino substituents contribute significantly to the electronic properties of 9,10-Anthracenedione,1,5-dihydroxy-4,8-bis(phenylamino) by introducing electron-rich aromatic rings into the structure. These groups can modulate the molecule's reactivity by participating in π-stacking interactions or by affecting electron distribution across the anthracene core. Such interactions are often crucial for achieving high affinity binding to biological targets.
In conclusion,9,10-Anthracenedione,1,5-dihydroxy-4,8-bis(phenylamino) (CAS No. 25632-28-4) is a structurally intriguing compound with significant potential in chemical biology and drug discovery. Its unique combination of functional groups makes it a versatile scaffold for designing novel therapeutic agents with improved efficacy and selectivity. As research continues to uncover new applications for this molecule,9,10-Anthracenedione,1,5-dihydroxy-4,8-bis(phenylamino) is likely to remain at the forefront of medicinal chemistry investigations.
25632-28-4 (9,10-Anthracenedione,1,5-dihydroxy-4,8-bis(phenylamino)-) 関連製品
- 12237-62-6(Disperse Violet 27)
- 12217-81-1(Disperse Blue 72)
- 12226-82-3(Solvent Green 20)
- 28198-05-2(1,4-Bis(4-butylanilino)-5,8-dihydroxyanthraquinone)
- 71839-01-5(Solvent Green 28)
- 2229328-30-5(3-3-(methoxymethyl)furan-2-ylpropane-1-thiol)
- 3236-71-3(9,9-Bis (4-Hydroxyphenyl) Fluorene)
- 946220-61-7(2,5-difluoro-N-1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-ylbenzene-1-sulfonamide)
- 2287283-90-1(4-(Phenylmethoxycarbonylamino)-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid)
- 1261470-02-3(2-(Chloromethyl)-8-fluoronaphthalene)




